Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate

Oxadiazole regioisomer comparison Lipophilicity log D Metabolic stability

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1423031-04-2) is a 1,2,4-oxadiazole-5-acetic acid ethyl ester derivative belonging to the 1,2,4-oxadiazole heterocycle class, a privileged scaffold extensively employed as a hydrolytically resistant bioisostere of esters and amides in medicinal chemistry. With a molecular formula of C₈H₁₂N₂O₄ and molecular weight of 200.19 g mol⁻¹, this compound presents a methoxymethyl substituent at the oxadiazole 3‑position, an ethyl ester moiety at the 5‑position via a methylene linker, and a computed XLogP3-AA of 0, indicating balanced hydrophilicity relative to common aryl-substituted analogs.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
CAS No. 1423031-04-2
Cat. No. B1375700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate
CAS1423031-04-2
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)COC
InChIInChI=1S/C8H12N2O4/c1-3-13-8(11)4-7-9-6(5-12-2)10-14-7/h3-5H2,1-2H3
InChIKeyUJASMWQHBCFWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1423031-04-2) – Procurement-Relevant Identity and Scaffold Classification for Sourcing Decisions


Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1423031-04-2) is a 1,2,4-oxadiazole-5-acetic acid ethyl ester derivative [1] belonging to the 1,2,4-oxadiazole heterocycle class, a privileged scaffold extensively employed as a hydrolytically resistant bioisostere of esters and amides in medicinal chemistry [2]. With a molecular formula of C₈H₁₂N₂O₄ and molecular weight of 200.19 g mol⁻¹, this compound presents a methoxymethyl substituent at the oxadiazole 3‑position, an ethyl ester moiety at the 5‑position via a methylene linker, and a computed XLogP3-AA of 0, indicating balanced hydrophilicity relative to common aryl-substituted analogs [1]. Commercially available at ≥95% purity from multiple suppliers , it serves as a versatile small-molecule scaffold for library synthesis and lead optimization programs, particularly where ester‑based prodrug strategies or controlled lipophilicity are design requirements.

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate – Why In‑Class Analogs Cannot Be Interchanged Without Quantitative Validation


Although 1,2,4-oxadiazole-5-acetate derivatives share a common heterocyclic core, significant differences in physicochemical and pharmacokinetic profiles arise from even minor structural variations [1]. A systematic matched‑pair analysis across the AstraZeneca compound collection demonstrates that the 1,2,4‑oxadiazole regioisomer exhibits substantially higher lipophilicity (Δ log D ≈ 1 order of magnitude) and distinct metabolic stability relative to its 1,3,4‑oxadiazole counterpart, directly impacting CYP enzyme binding and hERG liability [1]. Within the 1,2,4‑series itself, substitution pattern strongly modulates aqueous solubility: 3‑aryl‑substituted derivatives commonly display aqueous solubility in the range of 40–100 µg mL⁻¹ depending on substituent identity and pH [2]. The specific 3‑methoxymethyl substitution on Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate is therefore expected to impart solubility and log D characteristics distinct from 3‑aryl, 3‑methyl, or unsubstituted analogs, and the ethyl ester provides a hydrolytically cleavable handle that is absent in the corresponding free acid or amide congeners. Consequently, generic replacement of this scaffold by a different oxadiazole isomer, an alternative 3‑substituent analog, or a non‑ester analog cannot be assumed to preserve potency, permeability, or metabolic profile without explicit head‑to‑head comparative data.

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate – Comparator‑Driven Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Lipophilicity and Metabolic Stability Differentiation: 1,2,4‑Oxadiazole Core vs. 1,3,4‑Oxadiazole Isomer

A comprehensive matched‑pair analysis of 1,2,4‑ vs. 1,3,4‑oxadiazole isomers within the AstraZeneca compound collection revealed that the 1,2,4‑oxadiazole regioisomer systematically exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4‑oxadiazole counterpart [1]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, with the 1,3,4‑isomer showing reduced CYP binding, lower hERG affinity, and higher aqueous solubility due to greater polarity and distinct dipole moment [1]. A subsequent study confirmed that bioisosteric replacement of a 1,2,4‑oxadiazole ring with a 1,3,4‑oxadiazole ring leads to higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels [2]. For procurement decisions, these data demonstrate that 1,2,4‑ and 1,3,4‑oxadiazoles are not interchangeable without re‑optimization of ADME‑Tox properties.

Oxadiazole regioisomer comparison Lipophilicity log D Metabolic stability hERG liability CYP inhibition

Aqueous Solubility of the 1,2,4‑Oxadiazole‑Acetate Scaffold Class Relative to the Free Carboxylic Acid Analog

A series of 1,2,4‑oxadiazole‑based EGFR inhibitors containing ester or amide side chains demonstrated moderate aqueous solubility of 40–70 µg mL⁻¹ at pH 7.4 and 30–100 µg mL⁻¹ at pH 4.0, with balanced lipophilicity (Log D 1–3) [1]. While the corresponding 3‑(methoxymethyl)‑substituted free carboxylic acid analog (CAS not assigned) would possess higher aqueous solubility via ionization at physiological pH, it would lack the membrane permeability advantage conferred by the neutral ethyl ester. Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate, with a computed XLogP3-AA of 0 [2], is predicted to exhibit intermediate solubility between the polar free acid and more lipophilic 3‑aryl analogs (such as 3‑phenyl derivatives with XLogP ~2–3). No direct solubility measurement for this precise compound was identified in the peer‑reviewed literature, and the values above represent the closest scaffold‑class evidence available.

Aqueous solubility Ethyl ester prodrug 1,2,4‑oxadiazole scaffold pH‑dependent solubility

Ethyl Ester as a Hydrolytically Cleavable Prodrug Handle vs. Free Carboxylic Acid and Amide Analogs

The ethyl ester moiety of Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate serves as a latent carboxylate that can be hydrolyzed in vitro under acidic or basic conditions or in vivo by ubiquitous carboxylesterases to release the corresponding carboxylic acid [1]. This characteristic has been exploited in 1,2,4‑oxadiazole antimicrobial programs where pivaloyloxymethyl (POM) ester prodrugs were employed to increase lipophilicity and improve cellular permeability [1]. In a comparative context, the 2‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)acetic acid (CAS 55151‑91‑2) and sodium 2‑[3‑(pyridin‑3‑yl)-1,2,4‑oxadiazol‑5‑yl]acetate lack the ester prodrug handle and therefore exhibit reduced passive membrane permeability relative to their ester counterparts . Although no head‑to‑head permeability comparison between Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate and its free acid form has been published, the general principle of enhanced permeability of neutral esters over ionized carboxylates is well established.

Prodrug design Ethyl ester hydrolysis Carboxylesterase Intracellular activation

Compatibility with DNA‑Encoded Library (DEL) Synthesis vs. Alternative Heterocyclic Cores

A multistep protocol for the synthesis of 3,5‑disubstituted 1,2,4‑oxadiazoles on DNA‑chemical conjugates has been established, demonstrating that the 1,2,4‑oxadiazole core is fully compatible with DNA‑encoded library (DEL) technology [1]. The protocol converts DNA‑connected aryl nitriles to amidoximes, followed by O‑acylation with carboxylic acids and cyclodehydration, yielding oxadiazole core‑focused DELs suitable for affinity‑based screening [1]. In contrast, isocyanide‑based Ugi reactions for oxadiazole formation were shown to cause DNA depurination, requiring more stable hexathymidine DNA for encoded library synthesis [2]. Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate contains a carboxylic acid‑derived ester side chain that is formally derived from ethyl malonate or ethyl bromoacetate building blocks—both compatible with DEL acylation chemistry—making this specific scaffold a direct candidate for DEL incorporation without requiring additional compatibility validation.

DNA-encoded library Oxadiazole synthesis Solid-phase chemistry DEL-compatible scaffold

Validated Multi‑Target Scaffold with Literature Precedent Across Diverse Therapeutic Target Classes vs. Narrowly Characterized Analogs

The 1,2,4‑oxadiazole-5‑acetate scaffold class has demonstrated validated activity across at least five distinct therapeutic target classes: (i) submicromolar aldose reductase (ALR2) inhibition with in vivo cataract prevention by 2‑[3‑(4‑methoxyphenyl)-1,2,4‑oxadiazol‑5‑yl]acetic acid (7c) [1]; (ii) low‑micromolar COX‑2/5‑LOX dual inhibition (IC₅₀ = 1.837 µM COX‑2; 2.662 µM 5‑LOX) with 66% NO release inhibition by pyrazolo[3,4‑d]pyrimidine/1,2,4‑oxadiazole hybrids [2]; (iii) EGFR kinase inhibition (IC₅₀ < 10 µM against wild‑type; < 50 µM against T790M mutant) [3]; (iv) mPGES‑1/FLAP/COX‑1/5‑LO multi‑target inhibition with in vivo anti‑inflammatory efficacy in zymosan‑induced peritonitis [4]; and (v) carbonic anhydrase IX/XII inhibition at subnanomolar concentrations with selective cancer cell killing under hypoxia [5]. Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate, by virtue of its 3‑methoxymethyl substitution, occupies a distinct chemical space within this scaffold class that is underexplored relative to 3‑aryl analogs, presenting an opportunity for novel IP generation.

Multi-target inhibitor Eicosanoid biosynthesis Anticancer scaffold Aldose reductase Kinase inhibition

Metabolic Stability Advantage of the 1,2,4‑Oxadiazole Core as an Ester Bioisostere over the Corresponding Ester Moiety

In a study of 3‑aryl‑1,2,4‑oxadiazole derivatives as anti‑rhinovirus agents, replacement of an ester moiety with a 1,2,4‑oxadiazole group significantly improved metabolic stability [1]. Compound 3k demonstrated 59.6% remaining after 30 min in rat liver microsomes and 40.7% remaining after 30 min in human liver microsomes, with a favorable in vivo pharmacokinetic profile including low systemic clearance (0.158 L h⁻¹ kg⁻¹) and modest oral bioavailability (27.8%) [1]. In a separate anti‑HIV program, replacement of ester groups with 3‑methyl‑1,2,4‑oxadiazole moieties increased metabolic half‑life in rat plasma substantially (t₁/₂ = 61 h for ADAM 6 vs. significantly shorter for ester‑containing ADAMs 1–2) [2]. While Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate itself retains an ethyl ester side chain and has not been profiled in these assays, the oxadiazole core provides intrinsic metabolic stability at the heterocyclic position that would otherwise require an ester linkage in non‑oxadiazole analogs.

Metabolic stability Ester bioisostere Liver microsome Antiviral ADME

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate – Evidence‑Grounded Research and Industrial Application Scenarios


DNA‑Encoded Library (DEL) Hit Generation Campaigns Requiring DEL‑Validated Heterocyclic Cores

The 1,2,4‑oxadiazole core has a published and validated DEL synthesis protocol involving amidoxime formation, O‑acylation, and cyclodehydration on DNA conjugates without DNA depurination, enabling construction of oxadiazole‑focused DELs [1]. Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate, as a carboxylic acid‑derived building block, is directly compatible with the acylation step of this protocol, making it suitable for incorporation into DEL screening libraries for affinity‑based hit discovery against targets where the 1,2,4‑oxadiazole scaffold has demonstrated activity, including kinases, carbonic anhydrases, and eicosanoid biosynthesis enzymes [2][3][4].

Prodrug Screening Cascades Targeting Intracellular Carboxylesterase Activation

The ethyl ester motif serves as a hydrolytically cleavable handle that can release the active carboxylic acid intracellularly via carboxylesterase activity, a strategy validated by POM ester prodrugs in 1,2,4‑oxadiazole antimicrobial programs [5]. Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate is suitable for screening in cellular assays where ester‑to‑acid conversion is desired for target engagement, particularly in oncology and inflammation models where intracellular accumulation of the active acid metabolite is required, differentiating it from free acid analogs that exhibit poor passive permeability .

Structure‑Activity Relationship (SAR) Exploration of the Under‑Explored 3‑Methoxymethyl Chemical Space in Oxadiazole Scaffolds

While 3‑aryl‑substituted 1,2,4‑oxadiazole‑5‑acetates and acetic acids have been extensively characterized across ALR2, COX‑2/5‑LOX, EGFR, FLAP, and carbonic anhydrase targets [6][7][8], the 3‑methoxymethyl substituent represents a distinct, under‑explored vector with a computed XLogP of 0 that provides a more balanced hydrophilicity profile relative to 3‑aryl analogs (XLogP ~2–3) [9]. This compound can serve as a foundational building block for systematic SAR studies exploring the impact of 3‑alkoxymethyl substitution on potency, selectivity, and ADME properties across multiple target classes, with the potential to generate novel intellectual property outside the heavily patented 3‑aryl oxadiazole space.

Multi‑Target Anti‑Inflammatory Lead Optimization Leveraging Validated Eicosanoid Pathway Polypharmacology

The 1,2,4‑oxadiazole scaffold has demonstrated validated multi‑target inhibition of COX‑1, 5‑LO, mPGES‑1, and FLAP with IC₅₀ values in the low micromolar range and confirmed in vivo efficacy in murine peritonitis models [10]. Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate can be used as a core scaffold for medicinal chemistry optimization aimed at achieving balanced polypharmacology across the eicosanoid cascade, with the methoxymethyl substituent providing a polarity handle for tuning physicochemical properties without resorting to ionizable groups that might compromise permeability.

Quote Request

Request a Quote for Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.